

**Application Notes and Protocols: GPR35** 

**Knockout Cell Lines in Research** 

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | GPR35 agonist 5 |           |
| Cat. No.:            | B14051609       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of G protein-coupled receptor 35 (GPR35) knockout (KO) cell lines in biomedical research and drug discovery. Detailed protocols for the generation and application of these cell lines are provided, along with a summary of key quantitative findings from published studies.

### Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in a variety of physiological and pathological processes, including immune response, inflammation, metabolism, and cancer.[1][2][3][4] GPR35 knockout cell lines are powerful tools for elucidating the receptor's function, dissecting its signaling pathways, and identifying novel therapeutic modulators.[1] By comparing wild-type (WT) and GPR35 KO cells, researchers can specifically attribute cellular phenotypes and signaling events to the presence or absence of the receptor, providing a clear and reliable system for investigation.

## **Applications of GPR35 Knockout Cell Lines**

GPR35 knockout cell lines are invaluable for a range of research applications:

 Target Validation: Confirming the role of GPR35 in specific biological processes by observing the phenotypic changes upon its deletion.



- Signaling Pathway Analysis: Elucidating the downstream signaling cascades activated by GPR35. Studies have shown GPR35 couples to various G proteins, including Gαi/o and Gα12/13, to regulate intracellular signaling.
- Drug Discovery and Screening: Serving as a crucial negative control in high-throughput screening assays to identify specific GPR35 agonists and antagonists.
- Disease Modeling: Investigating the contribution of GPR35 to disease mechanisms, with implications for conditions like inflammatory bowel disease, cancer, and cardiovascular disorders.

## **Quantitative Data Summary**

The following tables summarize quantitative data from studies utilizing GPR35 knockout models, highlighting the impact of GPR35 deletion on various cellular functions.

Table 1: Effects of GPR35 Knockout on Endothelial Cell Function



| Parameter                            | Cell Type                                                        | Observation in<br>GPR35 KO vs. WT | Fold Change / p-<br>value |
|--------------------------------------|------------------------------------------------------------------|-----------------------------------|---------------------------|
| Cell Migration                       | Mouse Aortic<br>Endothelial Cells<br>(MAECs)                     | Significantly promoted            | p = 0.035                 |
| 3D Tube Formation                    | Mouse Aortic<br>Endothelial Cells<br>(MAECs)                     | Significantly promoted            | p = 0.038                 |
| Cell Proliferation                   | Mouse Aortic<br>Endothelial Cells<br>(MAECs)                     | Significantly promoted            | p = 0.029                 |
| eNOS<br>Phosphorylation<br>(Ser1177) | Mouse Aortic<br>Endothelial Cells<br>(MAECs)                     | Increased                         | p = 0.009                 |
| Tetrahydrobiopterin<br>(BH4) Levels  | Mouse Aortic<br>Endothelial Cells<br>(MAECs)                     | Significantly increased           | p = 0.009                 |
| GCH1 Protein Level                   | Mouse Aortic<br>Endothelial Cells<br>(MAECs)                     | Elevated                          | p = 0.008                 |
| GCH1 Protein Level                   | Human Aortic<br>Endothelial Cells<br>(HAECs) with GPR35<br>shRNA | Elevated                          | p = 0.002                 |

Table 2: Effects of GPR35 Knockout on Colonic Epithelial Cells



| Parameter                                          | Cell Type / Model                | Observation in<br>GPR35 KO vs. WT | Fold Change / p-<br>value |
|----------------------------------------------------|----------------------------------|-----------------------------------|---------------------------|
| IL-1β mRNA<br>Expression (DSS-<br>induced colitis) | Mouse Colon Mucosa               | Significantly increased           | -                         |
| CXCL1 mRNA Expression (DSS- induced colitis)       | Mouse Colon Mucosa               | Significantly increased           | -                         |
| Zonula occludens-1<br>Protein Expression           | Caco-2 cells with<br>GPR35 siRNA | Decreased                         | -                         |
| E-cadherin Protein<br>Expression                   | Caco-2 cells with<br>GPR35 siRNA | Decreased                         | -                         |
| Claudin1 Protein<br>Expression                     | Caco-2 cells with<br>GPR35 siRNA | Decreased                         | -                         |
| GPR35 mRNA<br>expression (CRISPR<br>KO)            | HT29/c1 clone 2AH5               | Reduced                           | p < 0.05                  |
| E-cadherin cleavage<br>(BFT-treated)               | HT29/c1 clone 2AH5               | Reduced to 72%                    | -                         |
| IL-8 secretion (BFT-treated)                       | HT29/c1 clone 2AH5               | Significantly reduced             | p < 0.05                  |

Table 3: Effects of GPR35 Knockout on Bone Metabolism



| Parameter          | Cell Type / Model                             | Observation in GPR35 KO<br>vs. WT |
|--------------------|-----------------------------------------------|-----------------------------------|
| Proliferation      | Bone Marrow Mesenchymal<br>Stem Cells (BMSCs) | Suppressed                        |
| Osteogenesis       | Bone Marrow Mesenchymal<br>Stem Cells (BMSCs) | Suppressed                        |
| β-catenin activity | Bone Marrow Mesenchymal<br>Stem Cells (BMSCs) | Reduced                           |
| Bone Mass          | Sham-treated and ovariectomized mice          | Deteriorated                      |

## **Experimental Protocols**

# Protocol 1: Generation of GPR35 Knockout Cell Lines using CRISPR/Cas9

This protocol provides a general framework for generating GPR35 knockout cell lines using the CRISPR/Cas9 system, based on methodologies described for HT-29 and HepG2 cells.

#### Materials:

- Wild-type cell line of interest (e.g., HT-29, HepG2, HEK293)
- Lentiviral plasmid backbone (e.g., lentiCRISPR v2)
- Packaging plasmids (e.g., pMD2.G and psPAX2)
- HEK293T cells (for lentivirus production)
- Transfection reagent (e.g., Lipofectamine 3000)
- Puromycin
- Culture medium and supplements



- DNA extraction kit
- PCR reagents and primers flanking the target region
- Surveyor nuclease
- Sanger sequencing service

#### Procedure:

- gRNA Design and Cloning:
  - Design single guide RNAs (sgRNAs) targeting a critical exon of the GPR35 gene. Use online design tools to minimize off-target effects.
  - Synthesize and anneal complementary oligonucleotides for each gRNA.
  - Ligate the annealed gRNAs into a suitable CRISPR/Cas9 vector (e.g., lentiCRISPR v2).
  - Verify the correct insertion of the gRNA sequence by Sanger sequencing.
- Lentivirus Production:
  - Co-transfect HEK293T cells with the gRNA-containing lentiviral plasmid and packaging plasmids (pMD2.G and psPAX2) using a suitable transfection reagent.
  - Collect the virus-containing supernatant 24-48 hours post-transfection.
  - Filter the supernatant through a 0.45 μm filter to remove cell debris.
- Transduction of Target Cells:
  - Seed the target cells (e.g., HT-29) in a 96-well plate.
  - Infect the cells with the collected lentiviral particles. The multiplicity of infection (MOI) should be optimized for the specific cell line.
  - After 24-48 hours, replace the virus-containing medium with fresh medium.



- Selection of Transduced Cells:
  - Select for successfully transduced cells by adding puromycin to the culture medium at a pre-determined optimal concentration.
  - Expand the puromycin-resistant cells.
- Single-Cell Cloning and Screening:
  - Dilute the puromycin-resistant cell pool to a concentration that allows for the isolation of single cells in individual wells of a 96-well plate.
  - Allow single cells to grow into colonies.
  - Expand the individual clones.
- Genotype Verification:
  - Isolate genomic DNA from each expanded clone.
  - Perform PCR to amplify the genomic region targeted by the gRNA.
  - Screen for insertions/deletions (indels) using the Surveyor nuclease assay or by Sanger sequencing of the PCR products.
  - Confirm the complete knockout of GPR35 expression by Western blot or qPCR.

# Protocol 2: Functional Analysis of GPR35 Knockout Cells - Cell Migration Assay

This protocol describes a scratch-wound assay to assess the impact of GPR35 knockout on cell migration.

#### Materials:

- Wild-type and GPR35 KO cells
- 24-well plates



- Pipette tips (p200)
- Phosphate-buffered saline (PBS)
- Cell culture medium with reduced serum
- Microscope with a camera

#### Procedure:

- Cell Seeding:
  - Seed both WT and GPR35 KO cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.
  - Incubate at 37°C in a CO2 incubator.
- Creating the "Wound":
  - Once the cells have reached confluence, create a scratch in the monolayer using a sterile p200 pipette tip.
  - Gently wash the wells with PBS to remove detached cells.
- Incubation and Imaging:
  - Replace the PBS with a fresh culture medium containing a reduced serum concentration to minimize cell proliferation.
  - Capture images of the scratch at time 0.
  - Incubate the plates and capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
- Data Analysis:
  - Measure the width of the scratch at multiple points for each image.
  - Calculate the percentage of wound closure at each time point relative to time 0.



• Compare the migration rate between WT and GPR35 KO cells.

# Visualizations Signaling Pathways and Experimental Workflow



Click to download full resolution via product page

Caption: GPR35 signaling pathways implicated in various cellular responses.





Click to download full resolution via product page

Caption: Experimental workflow for GPR35 knockout and functional analysis.



### Conclusion

GPR35 knockout cell lines represent a fundamental tool for advancing our understanding of this once-orphan receptor. They provide a specific and reliable platform for dissecting its role in health and disease, with significant potential to accelerate the discovery of novel therapeutics. The protocols and data presented here serve as a guide for researchers to effectively utilize these models in their investigations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. GPR35 Knockout Cell Lines CD Biosynsis [biosynsis.com]
- 2. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]
- 3. GPR35 as a Novel Therapeutic Target PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: GPR35 Knockout Cell Lines in Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14051609#use-of-gpr35-knockout-cell-lines-in-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com